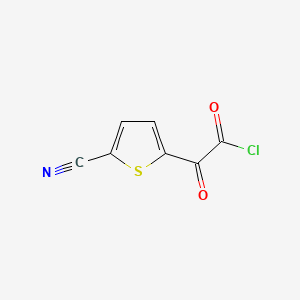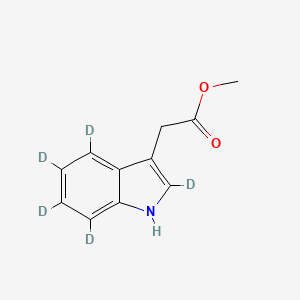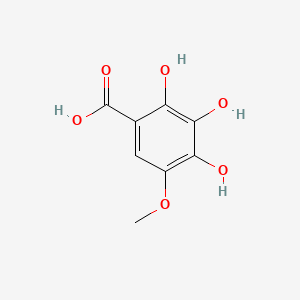![molecular formula C24H36O7 B560948 (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate CAS No. 101390-90-3](/img/structure/B560948.png)
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is a diterpenoid compound extracted from the liverwort Plagiochila acanthophylla. It belongs to the class of fusicoccin-like compounds, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fusicoplagin C typically involves the extraction of the compound from natural sources such as liverworts. The extraction process includes the use of organic solvents followed by purification techniques like chromatography. Specific synthetic routes and reaction conditions for fusicoplagin C are not extensively documented in the literature.
Industrial Production Methods: Industrial production of fusicoplagin C is not well-established due to its complex structure and the challenges associated with its extraction and synthesis. Research is ongoing to develop efficient methods for large-scale production, potentially involving biotechnological approaches .
Analyse Chemischer Reaktionen
Types of Reactions: (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fusicoplagin C, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant physiology and its effects on cellular processes.
Medicine: Explored for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Wirkmechanismus
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate exerts its effects by stabilizing specific protein-protein interactions, particularly those involving 14-3-3 proteins. These interactions play a crucial role in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. By stabilizing these interactions, fusicoplagin C can modulate the activity of target proteins and pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is part of a broader class of fusicoccin-like compounds, which include:
Fusicoccin A: Known for its role in stabilizing 14-3-3 protein interactions and its potential anticancer properties.
Anadensin: Extracted from the liverwort Anastrepta orcadensis, with similar biological activities.
Epoxydictimen: Extracted from the giant kelp Dictyota dichotoma, known for its unique structural features.
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[102201,11
Eigenschaften
CAS-Nummer |
101390-90-3 |
|---|---|
Molekularformel |
C24H36O7 |
Molekulargewicht |
436.545 |
InChI |
InChI=1S/C24H36O7/c1-11(2)24-8-7-23(22(31-24)30-15(6)26)10-13(4)18(27)16-9-12(3)20(29-14(5)25)17(16)19(28)21(23)24/h11-12,16-22,27-28H,4,7-10H2,1-3,5-6H3 |
InChI-Schlüssel |
HIPNAQNVINLHHY-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C1OC(=O)C)C(C3C4(CCC3(OC4OC(=O)C)C(C)C)CC(=C)C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-[1,3]Dioxolo[3,4]cyclopent[1,2-d]isoxazole(9CI)](/img/new.no-structure.jpg)











